molecular formula C17H18N2O3 B2650408 (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035006-74-5

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2650408
CAS No.: 2035006-74-5
M. Wt: 298.342
InChI Key: FFJUBVIOENAMMZ-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound that features a furan ring, a pyridine ring, and a piperidine ring connected through a propenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Propenone Linker: This can be achieved through a Claisen-Schmidt condensation reaction between furan-2-carbaldehyde and 3-(pyridin-4-yloxy)piperidin-1-yl)acetone under basic conditions.

    Cyclization and Functional Group Interconversion: The intermediate product is then subjected to cyclization and functional group interconversion to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The propenone linker can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Lacks the pyridine ring.

    (E)-3-(pyridin-4-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one: Contains an additional pyridine ring.

Uniqueness

(E)-3-(furan-2-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of both furan and pyridine rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-pyridin-4-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(6-5-14-4-2-12-21-14)19-11-1-3-16(13-19)22-15-7-9-18-10-8-15/h2,4-10,12,16H,1,3,11,13H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJUBVIOENAMMZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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